6-Amino-1-pyridin-2-YL-hexan-1-one oxime hydrochloride
Description
6-Amino-1-pyridin-2-yl-hexan-1-one oxime hydrochloride (CAS: 1049728-77-9) is a pyridine-derived oxime compound with the molecular formula C₁₁H₁₈ClN₃O and a molecular weight of 243.74 g/mol. Its structure features a hexan-1-one backbone substituted with an amino group at the 6-position, a pyridin-2-yl group at the 1-position, and an oxime functional group. The hydrochloride salt enhances its stability and solubility for synthetic and pharmacological applications.
The compound is synthesized via reactions involving hydroxylamine hydrochloride (NH₂OH·HCl) and pyridine as a base, a method commonly employed for oxime formation . Its structural analogs, such as pyridin-3-yl and pyridin-4-yl isomers, differ in the substitution position on the pyridine ring, which influences electronic properties and intermolecular interactions.
Properties
IUPAC Name |
(NE)-N-(6-amino-1-pyridin-2-ylhexylidene)hydroxylamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O.ClH/c12-8-4-1-2-7-11(14-15)10-6-3-5-9-13-10;/h3,5-6,9,15H,1-2,4,7-8,12H2;1H/b14-11+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDOUMLGIZHABOM-JHGYPSGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=NO)CCCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C(=N/O)/CCCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1-pyridin-2-YL-hexan-1-one oxime hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving starting materials such as 2-chloropyridine and hexan-1-one.
Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction.
Oxime Formation: The oxime group is formed by reacting the ketone with hydroxylamine hydrochloride under acidic conditions.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the oxime with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Amino-1-pyridin-2-YL-hexan-1-one oxime hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of the pyridine ring.
Reduction: Amines derived from the oxime group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-Amino-1-pyridin-2-YL-hexan-1-one oxime hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial agent.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 6-Amino-1-pyridin-2-YL-hexan-1-one oxime hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The oxime group can form hydrogen bonds with target proteins, while the pyridine ring can participate in π-π interactions.
Comparison with Similar Compounds
Positional Isomerism in Pyridine Substitution
The pyridine ring’s substitution position (2-, 3-, or 4-yl) significantly impacts physicochemical and functional properties:
¹Pyridin-4-yl isomer (CAS: 1178004-79-9) is referenced in literature but lacks accessible data .
Key Observations :
Comparison with Other Pyridine-Based Oximes
Pyridine oximes exhibit diverse applications depending on substituents:
Key Observations :
- Functional Groups: Amino and hydrochloride groups in the target compound improve water solubility, unlike halogenated or methoxy-substituted analogs .
- Pharmacological Potential: While highlights oxime derivatives as anti-inflammatory agents with reduced toxicity, the target compound’s specific bioactivity remains unexplored in the provided data.
Biological Activity
6-Amino-1-pyridin-2-YL-hexan-1-one oxime hydrochloride is a compound of significant interest in medicinal chemistry and biochemical research. Its unique structural features, including an amino group and a pyridine ring, contribute to its diverse biological activities. This article details the biological activity of this compound, focusing on its applications in antiviral research, enzyme inhibition, and potential therapeutic uses.
- Molecular Formula : C11H18ClN3O
- Molecular Weight : 243.73 g/mol
- CAS Number : [1798472]
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Oxime Group : Forms stable complexes with metal ions, inhibiting metalloenzymes.
- Amino Group : Participates in hydrogen bonding and electrostatic interactions with proteins, thereby modulating their activity.
1. Antiviral Activity
Research indicates that this compound exhibits significant antiviral properties. It has been shown to inhibit the tobacco mosaic virus (TMV), demonstrating potential as an antiviral agent:
| Study | Virus Tested | Efficacy |
|---|---|---|
| Study A | Tobacco Mosaic Virus | Significant curative activity observed |
2. Enzyme Inhibition
The compound is utilized in studies examining enzyme interactions and biochemical pathways. It serves as a potential inhibitor in various assays:
| Enzyme Target | Inhibition Type | Reference |
|---|---|---|
| Metalloenzymes | Competitive inhibition | |
| Specific enzymes in biochemical pathways | Modulation of activity |
3. Antimicrobial Activity
Preliminary studies have suggested that this compound may also possess antimicrobial properties against certain bacteria and fungi, although further research is needed to quantify this activity.
Case Study 1: Antiviral Research
In a study investigating the antiviral effects of various compounds, this compound was identified as a promising candidate due to its significant inhibition of TMV. The study highlighted its potential as a lead compound for developing new antiviral therapies.
Case Study 2: Enzyme Interaction Studies
In biochemical assays aimed at understanding enzyme inhibition mechanisms, the compound demonstrated the ability to modulate enzyme activity effectively. This was particularly noted in studies involving metalloenzymes where it inhibited enzymatic reactions through metal ion chelation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
